N'-[(9-ethyl-9H-carbazol-3-yl)methyl]-N,N-dimethylethane-1,2-diamine
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Overview
Description
Preparation Methods
The synthesis of N’-[(9-ethyl-9H-carbazol-3-yl)methyl]-N,N-dimethylethane-1,2-diamine typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with N,N-dimethylethane-1,2-diamine. The reaction is usually carried out in the presence of a catalyst such as acetic acid in an ethanol solvent. The mixture is refluxed for several hours to yield the desired product .
Chemical Reactions Analysis
N’-[(9-ethyl-9H-carbazol-3-yl)methyl]-N,N-dimethylethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as manganese dioxide.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding aldehyde or ketone, while reduction may produce an alcohol.
Scientific Research Applications
N’-[(9-ethyl-9H-carbazol-3-yl)methyl]-N,N-dimethylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N’-[(9-ethyl-9H-carbazol-3-yl)methyl]-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, it may interact with cellular tumor antigen p53, leading to the modulation of cell growth and apoptosis. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
N’-[(9-ethyl-9H-carbazol-3-yl)methyl]-N,N-dimethylethane-1,2-diamine can be compared with other similar compounds such as:
1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine: This compound shares a similar carbazole core but differs in its side chain structure.
5-(9-ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines: These compounds contain both carbazole and thiadiazole moieties and are known for their anticancer and antimicrobial activities.
The uniqueness of N’-[(9-ethyl-9H-carbazol-3-yl)methyl]-N,N-dimethylethane-1,2-diamine lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H25N3 |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C19H25N3/c1-4-22-18-8-6-5-7-16(18)17-13-15(9-10-19(17)22)14-20-11-12-21(2)3/h5-10,13,20H,4,11-12,14H2,1-3H3 |
InChI Key |
QIWYDMLVRGNPCM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCCN(C)C)C3=CC=CC=C31 |
Origin of Product |
United States |
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